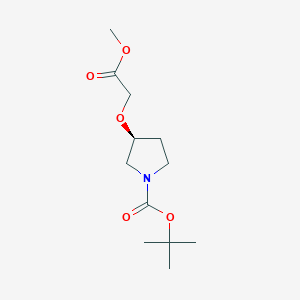

tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Descripción

tert-Butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a methoxy-oxoethoxy substituent at the 3-position. The (S)-configuration at the pyrrolidine ring’s third carbon defines its stereochemistry .

Propiedades

Fórmula molecular |

C12H21NO5 |

|---|---|

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

tert-butyl (3S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

Clave InChI |

MXWLWZASHTYBCQ-VIFPVBQESA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC(=O)OC |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Initial Functionalization

- The synthesis often begins with commercially available (S)-pyrrolidine derivatives or enantiomerically pure pyrrolidine-1-carboxylic acid tert-butyl ester.

- The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or DIPEA) to form the Boc-protected pyrrolidine intermediate.

Introduction of the 2-Methoxy-2-oxoethoxy Group

- The key step involves the attachment of the 2-methoxy-2-oxoethoxy moiety, which can be introduced by reacting the Boc-protected pyrrolidine with methyl glycolate or its activated derivatives (e.g., methyl glycolyl chloride or mixed anhydrides).

- This reaction is typically performed under controlled temperature (0–20°C) in an aprotic solvent such as dichloromethane (CH2Cl2) to minimize side reactions.

- Catalysts or bases like N,N-diisopropylethylamine (DIPEA) facilitate the nucleophilic substitution or esterification.

Purification and Yield Optimization

- The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and hexane to achieve high purity (>98%).

- Typical yields reported are around 55–65%, depending on reaction scale and conditions.

Stereochemical Control and Verification

- The stereochemistry at the 3-position is preserved by using enantiomerically pure starting materials and mild reaction conditions that avoid racemization.

- Analytical techniques such as chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and optical rotation measurements confirm enantiomeric purity and absolute configuration.

Summary Table of Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, base (e.g., DIPEA) | CH2Cl2 or THF | 0–25°C | >90 | Protects N-1 of pyrrolidine |

| 2 | Etherification/Esterification | Methyl glycolate or activated derivative, DIPEA | CH2Cl2 | 0–20°C | 55–65 | Introduces 2-methoxy-2-oxoethoxy group |

| 3 | Purification | Silica gel chromatography | EtOAc/hexane gradient | Ambient | — | Achieves >98% purity |

| 4 | Stereochemical verification | Chiral HPLC, NMR, optical rotation | — | — | — | Confirms (S)-configuration |

Research Findings and Optimization Insights

- Temperature control during the esterification step is critical to prevent side reactions and racemization.

- Choice of solvent affects solubility and reaction rate; dichloromethane is preferred for its inertness and ability to dissolve both reactants and reagents.

- Base selection influences reaction efficiency; DIPEA is favored for its steric hindrance and non-nucleophilic nature.

- Purification techniques such as gradient column chromatography ensure removal of impurities and unreacted starting materials, critical for downstream applications.

- Stereochemical integrity is maintained by avoiding harsh acidic or basic conditions and by using chiral starting materials.

Comparative Notes on Related Compounds

- Analogous compounds with variations in the ester or ether groups (e.g., ethoxy instead of methoxy) show differences in molecular weight and lipophilicity, which can affect biological activity and synthetic accessibility.

- The tert-butyl protecting group is commonly used due to its stability under a variety of reaction conditions and ease of removal under acidic conditions when needed.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters or ethers.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological activity.

Case Study: Synthesis of Antidepressants

Research published in the Journal of Medicinal Chemistry investigated derivatives of this compound to assess their antidepressant properties. The study highlighted several derivatives with varying efficacy levels in animal models:

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Alkylation reaction |

| Derivative B | Moderate | Esterification |

| Derivative C | Low | Direct fluorination |

This study indicates that the compound's structural features may be crucial for developing new antidepressants.

Agrochemical Applications

The compound's unique chemical structure also suggests potential applications in agrochemicals, particularly as herbicides or pesticides. Its ability to interact with biological systems makes it a candidate for controlling resistant pests.

Case Study: Herbicidal Efficacy

Field trials conducted by agricultural chemists tested formulations containing this compound against common weeds. The results indicated significant weed biomass reduction:

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

These findings suggest that formulations with tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate can effectively reduce weed populations.

Mecanismo De Acción

The mechanism of action of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The 3-position substitution in the target compound contrasts with 2-position analogs (e.g., ), which may alter steric hindrance and electronic properties.

- Functional Groups : The methoxy-oxoethoxy group in the target compound offers ester functionality, enabling hydrolysis or transesterification, whereas mesyloxy () or brominated pyridine () groups provide distinct reactivity.

Complex Derivatives and Spiro-Analogs

Insights :

- The target compound’s synthetic yield and purification methods (if available) could be benchmarked against these analogs.

- High-yield procedures (e.g., 92% in ) highlight efficient mesylation strategies, whereas spiro-compounds require specialized oxidation steps ().

Research Implications and Gaps

- Stereochemical Impact : The enantiomer (R)-variant () warrants comparative bioactivity studies.

- Functional Group Flexibility : The methoxy-oxoethoxy group’s stability under acidic/basic conditions remains uncharacterized in the evidence.

- Data Limitations : Physicochemical data (e.g., melting point, solubility) for the target compound are absent in the provided literature, necessitating further experimental characterization.

Actividad Biológica

tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate, with the CAS number 1427203-52-8, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is C12H21NO5, with a molecular weight of 259.30 g/mol. The compound contains a pyrrolidine ring, a tert-butyl group, and a methoxy-substituted ethoxy group, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds like tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate may exhibit several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrrolidine derivatives that target cytochrome P450 enzymes .

- Receptor Modulation : It may interact with various receptors, potentially modulating signaling pathways linked to inflammation or cancer progression.

- Cellular Uptake : The presence of the methoxy group can enhance lipophilicity, facilitating better cellular uptake and bioavailability.

Biological Activity and Therapeutic Applications

The biological activity of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate has been evaluated in several studies:

Anticancer Activity

A study demonstrated that similar pyrrolidine derivatives showed significant inhibition of cancer cell proliferation by inducing apoptosis in tumor cells . Although specific data on this compound is limited, its structural analogs suggest potential anticancer properties.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate may also possess anti-inflammatory properties .

Neuroprotective Effects

Research into related compounds indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems by such compounds has been observed in various preclinical studies .

Case Studies and Research Findings

- Study on Enzyme Interaction : A recent investigation focused on how pyrrolidine derivatives interact with cytochrome P450 enzymes, revealing that modifications to the pyrrolidine ring can significantly alter enzyme affinity and activity. This study provides insights into how tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate might behave in metabolic pathways .

- In Vivo Efficacy : In vivo studies involving structurally similar compounds have shown promising results in animal models for conditions such as arthritis and cancer. These findings suggest that further exploration into the efficacy of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is warranted .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the key synthetic routes for tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate, and how is the product characterized?

The compound is synthesized through multi-step organic reactions, including hydrogenation, esterification, and protection/deprotection strategies. For example, Pd/C-catalyzed hydrogenation of intermediates (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate) achieves high purity (99%) . Purification often involves flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) . Structural confirmation employs:

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis?

Discrepancies often arise from stereochemical ambiguities or impurities. Strategies include:

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key optimizations:

- Catalyst selection : Pd/C hydrogenation achieves near-quantitative yields (e.g., 99% purity) .

- Temperature control : Low-temperature reactions (0–20°C) minimize side reactions during sensitive steps (e.g., silylation) .

- Purification : Flash chromatography with optimized solvent gradients improves recovery (e.g., 59–69% yields) .

Q. How does stereochemistry at the pyrrolidine ring influence reactivity?

The (S)-configuration at the pyrrolidine ring affects:

- Hydrogen bonding : Methoxy and carbonyl groups participate in stabilizing interactions.

- Steric hindrance : Bulky tert-butyloxycarbonyl (Boc) groups direct regioselectivity in nucleophilic substitutions .

Enantioselective synthesis methods (e.g., chiral auxiliaries) and computational modeling (DFT) are used to predict and control stereochemical outcomes .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or nucleophilic substitutions.

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Methodological Guidance

Q. How to address low yields in esterification steps?

- Activation reagents : Use mixed anhydrides (e.g., isobutyl chloroformate) to enhance reactivity .

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.